molecular formula C20H30ClN3OS B1443609 3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride CAS No. 1361112-43-7

3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride

Cat. No. B1443609
M. Wt: 396 g/mol
InChI Key: OKUDFTYJRVJQFD-UHFFFAOYSA-N
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Description

The compound is a derivative of thiophene-2-carboxylic acid, which is an organic compound with the formula SC4H3CO2H . It is one of two monocarboxylic acids of thiophene, the other being thiophene-3-carboxylic acid .


Synthesis Analysis

Thiophene-2-carboxylic acid can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .


Molecular Structure Analysis

The molecular structure of thiophene-2-carboxylic acid is represented by the formula SC4H3CO2H . The InChI code for 3-(aminomethyl)thiophene-2-carboxylic acid hydrochloride is 1S/C6H7NO2S.ClH/c7-3-4-1-2-10-5(4)6(8)9;/h1-2H,3,7H2,(H,8,9);1H .


Chemical Reactions Analysis

Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .


Physical And Chemical Properties Analysis

The molecular weight of thiophene-2-carboxylic acid is 128.149 g·mol−1 . It appears as a white solid and has a melting point of 125–127 °C .

Scientific Research Applications

Amide Formation Mechanisms

Research on the amide formation mechanisms, particularly in aqueous media, is crucial for understanding the chemical properties of compounds like 3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride. A study by Nakajima and Ikada (1995) delved into the mechanism of amide formation between carboxylic acid and amine, using carbodiimide in aqueous media, which is relevant to the understanding of compounds containing similar structural motifs (Nakajima & Ikada, 1995).

Synthesis of Amides

The synthesis of amides from amines and carboxylic acids is a key process in the study of chemical compounds like 3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid. Arai et al. (1998) described a novel reagent for the protection of carboxylic acids in the formation of amides, providing insights into the synthetic pathways and stability of such compounds under various conditions (Arai, Tokuyama, Linsell, & Fukuyama, 1998).

Antibacterial and Antioxidant Studies

Studies on the antibacterial and antioxidant properties of compounds related to 3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid can offer valuable insights. Shankerrao et al. (2013) synthesized phenolic esters and amides of a related compound and evaluated their in vitro antioxidant and antibacterial activities, highlighting potential applications in medical and pharmaceutical research (Shankerrao, Bodke, & Mety, 2013).

Hsp90 Inhibitor Synthesis

The synthesis of inhibitors targeting specific proteins is another area of research relevant to compounds like 3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid. For example, Xiao-long (2011) synthesized a novel Hsp90 inhibitor and investigated its inhibitory effects, contributing to the field of cancer research and therapy (Wang Xiao-long, 2011).

properties

IUPAC Name

3-[4-(aminomethyl)cyclohexyl]-N-[2-(dimethylamino)ethyl]-1-benzothiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3OS.ClH/c1-23(2)12-11-22-20(24)19-18(15-9-7-14(13-21)8-10-15)16-5-3-4-6-17(16)25-19;/h3-6,14-15H,7-13,21H2,1-2H3,(H,22,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUDFTYJRVJQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(C2=CC=CC=C2S1)C3CCC(CC3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride
Reactant of Route 2
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride
Reactant of Route 3
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride
Reactant of Route 4
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride
Reactant of Route 6
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride

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